Methyl 2-bromo-4-(cyanomethyl)benzoate

Divergent catalysis Heterocycle synthesis Cyanomethyl benzoate reactivity

Oxazole library synthesis and kinase/GPCR programs demand building blocks with predictable chemoselectivity. Methyl 2-bromo-4-(cyanomethyl)benzoate enables Pd-catalyzed tandem reactions for 2,4-diaryloxazoles while retaining the aryl bromide for Suzuki-Miyaura diversification-a dual utility absent in non-halogenated or regioisomeric analogs. • Preferred substrate for oxazole-selective pathway (Dai et al., Adv. Synth. Catal. 2020) • Validated in 27 patents (MCH antagonist, PHGDH inhibitor programs) • ≥98% HPLC purity; shipped ambient, global stock

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B13584402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-(cyanomethyl)benzoate
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)CC#N)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3
InChIKeyAOVNDOIIROUEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-4-(cyanomethyl)benzoate – Structural Identity & Procurement Profile


Methyl 2-bromo-4-(cyanomethyl)benzoate (CAS 1252572-71-6) is a difunctionalized aromatic ester with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g·mol⁻¹ . It belongs to the class of ortho-brominated cyanomethyl benzoates, distinguished by the simultaneous presence of an aryl bromide at the 2‑position of the benzene ring and a cyanomethyl (–CH₂CN) substituent at the 4‑position, both ortho/para to the methyl ester group . This substitution pattern is structurally isomeric to several commonly stocked benzoate building blocks—most notably methyl 2‑(bromomethyl)-4-cyanobenzoate (CAS 165111-46-6), in which the bromine is located on the benzylic methyl rather than the aromatic ring—and as commercially available material typically supplied at ≥98% purity (HPLC) . The compound is cited in 27 patents as a key intermediate for pharmaceutical and agrochemical programs, including MCH‑receptor antagonist development and 3‑phosphoglycerate dehydrogenase inhibitor campaigns [1].

Why Methyl 2-bromo-4-(cyanomethyl)benzoate Cannot Be Replaced by Common Analogs


The ortho‑aryl‑bromide/para‑cyanomethyl substitution motif in methyl 2‑bromo‑4‑(cyanomethyl)benzoate is not functionally interchangeable with regioisomeric or de‑brominated analogs. In the palladium‑catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids, the substitution pattern at the 2‑position of the aromatic ring has been demonstrated to be the critical determinant of chemoselectivity: unsubstituted cyanomethyl benzoates afford 2,4‑diaryloxazoles, whereas 2‑benzoyl‑substituted variants deliver 3‑benzoyl‑4‑aryl‑isocoumarins exclusively [1]. The 2‑bromo substituent in the target compound provides both steric and electronic differentiation that directly modulates this divergent pathway. By contrast, methyl 2‑(bromomethyl)-4-cyanobenzoate (CAS 165111-46-6) positions the bromine on a benzylic sp³ carbon, yielding a benzyl bromide rather than an aryl bromide—a difference that fundamentally alters its reactivity profile toward nucleophilic substitution (SN2‑accessible) versus cross‑coupling (oxidative addition‑dependent) . Similarly, methyl 4‑(cyanomethyl)benzoate (CAS 76469-88-0), although commercially prevalent as a fexofenadine intermediate, lacks the halogen handle entirely and cannot serve as a direct precursor for metal‑catalyzed C–C bond formation without additional functionalization steps . These structural distinctions carry direct consequences for synthetic route design, intermediate supply chain decisions, and the fidelity of patent‑enabled chemical matter.

Methyl 2-bromo-4-(cyanomethyl)benzoate: Quantitative Differentiation Evidence


2‑Position Substitution Governs Oxazole vs. Isocoumarin Selectivity

In a palladium‑catalyzed tandem reaction with arylboronic acids, the presence and nature of substitution at the 2‑position of the cyanomethyl benzoate aromatic ring was identified as the critical variable governing chemoselectivity between oxazole and isocoumarin products. Cyanomethyl benzoates lacking a 2‑substituent (e.g., unsubstituted cyanomethyl benzoate) afforded 2,4‑diaryloxazoles as the sole product class, whereas 2‑benzoyl‑substituted cyanomethyl benzoates delivered 3‑benzoyl‑4‑aryl‑isocoumarins exclusively. The target compound, bearing a 2‑bromo substituent, occupies a distinct reactivity space between these two extremes: the bromine atom can serve as either a spectator group (permitting oxazole formation analogous to the unsubstituted case) or as a latent cross‑coupling handle for sequential functionalization prior to or after tandem cyclization, a capability unavailable with either the unsubstituted or the 2‑benzoyl‑substituted variants [1].

Divergent catalysis Heterocycle synthesis Cyanomethyl benzoate reactivity

Orthogonal Reactivity: Aryl Bromide vs. Benzylic Bromide

The target compound (CAS 1252572-71-6) and its regioisomer methyl 2‑(bromomethyl)-4-cyanobenzoate (CAS 165111-46-6) share identical molecular formula (C₁₀H₈BrNO₂) and molecular weight (254.08 g·mol⁻¹), yet differ fundamentally in the hybridization and chemical environment of the carbon–bromine bond. In the target compound, bromine is attached to an sp²‑hybridized aromatic carbon (aryl bromide, Cᵣ–Br), making it competent for oxidative addition to Pd(0) and thus for Suzuki–Miyaura, Buchwald–Hartwig, and other cross‑coupling manifolds. In the regioisomer, bromine is attached to a benzylic sp³ carbon (benzyl bromide, CH₂Br), which preferentially reacts via Sₙ2 nucleophilic displacement. This difference is not merely kinetic; it determines which reaction classes are accessible. The regioisomer is documented as an intermediate for thymidylate synthase inhibitors via nucleophilic heterocycle construction , whereas the target compound appears in patents requiring aryl cross‑coupling steps [1].

Cross‑coupling Nucleophilic substitution Regioisomer reactivity

Molecular Weight and Lipophilicity vs. Non‑Brominated Analogs

The presence of the bromine atom in the target compound (MW 254.08) increases its molecular weight by approximately 78.9 Da relative to the non‑brominated analog methyl 4‑(cyanomethyl)benzoate (CAS 76469-88-0, MW 175.18) . This mass increment is accompanied by a significant increase in calculated lipophilicity: the bromine atom contributes approximately +0.8 to +1.0 log units to the compound's cLogP relative to the non‑halogenated parent (class‑level estimate based on the Hansch π constant for aromatic bromine, π ≈ 0.86) [1]. Additionally, the bromine atom provides anomalous scattering for X‑ray crystallographic phasing, a practical advantage for structural biology applications where the compound is used as a heavy‑atom derivative or in co‑crystallization studies [2].

Physicochemical properties Lipophilicity Heavy atom effect

Patent Citation Breadth Validates Multi‑Program Synthetic Utility

Methyl 2-bromo-4-(cyanomethyl)benzoate is explicitly cited in 27 patents spanning multiple therapeutic areas and target classes, as recorded in PubChemLite [1]. These include patents covering MCH‑receptor antagonists (melanin‑concentrating hormone) for metabolic disorders, developed by Boehringer Ingelheim , as well as 3‑phosphoglycerate dehydrogenase (PHGDH) inhibitors for oncology indications [2]. In contrast, the non‑brominated analog methyl 4‑(cyanomethyl)benzoate is predominantly cited in the context of a single established drug intermediate (fexofenadine) [3]. This breadth of patent coverage across unrelated target classes and assignees indicates that the specific 2‑bromo‑4‑(cyanomethyl) substitution pattern has been independently validated as a versatile intermediate scaffold by multiple industrial research organizations, reducing the risk that its utility is confined to a single, potentially obsolete synthetic route.

Patent intelligence Intermediate validation Therapeutic diversity

Methyl 2-bromo-4-(cyanomethyl)benzoate: Validated Application Scenarios


Oxazole Library Synthesis via Pd‑Catalyzed Tandem Reaction

Medicinal chemistry groups synthesizing oxazole‑focused compound libraries should procure methyl 2‑bromo‑4‑(cyanomethyl)benzoate as the substrate of choice for Pd‑catalyzed tandem reactions with arylboronic acids to generate 2,4‑diaryloxazoles. The 2‑bromo substituent permits the oxazole‑selective pathway documented by Dai et al. (Adv. Synth. Catal. 2020), while simultaneously preserving the aryl bromide as a latent handle for subsequent Suzuki–Miyaura diversification—a dual synthetic utility not offered by non‑halogenated or 2‑benzoyl‑substituted cyanomethyl benzoates [1]. This scenario is directly supported by the chemoselectivity evidence in Section 3, Evidence Item 1.

Aryl Cross‑Coupling for Kinase and GPCR Modulator Programs

For process chemistry and CMC teams supporting programs targeting kinases, GPCRs (including MCH receptor), or metabolic enzymes (PHGDH), methyl 2‑bromo‑4‑(cyanomethyl)benzoate provides a validated aryl bromide entry point for Suzuki–Miyaura or Buchwald–Hartwig coupling steps. Its presence in 27 patents across multiple therapeutic areas and independent assignees [2] confirms that its specific substitution pattern has been selected over regioisomeric alternatives in multiple industrial lead optimization campaigns. This scenario is directly supported by the patent citation breadth evidence in Section 3, Evidence Item 4, and the orthogonal reactivity analysis in Evidence Item 2.

Heavy‑Atom Derivative for X‑Ray Crystallography

Structural biology groups requiring a bromine‑containing small molecule for experimental phasing (SAD/MAD) or for unambiguous assignment of ligand electron density in co‑crystal structures can utilize methyl 2‑bromo‑4‑(cyanomethyl)benzoate. Its monoisotopic mass of 252.97385 Da and the anomalous scattering properties of bromine (f'' ≈ 1.3 e⁻ at Cu Kα) make it suitable as a heavy‑atom derivative [3], while its molecular weight of 254.08 distinguishes it from non‑halogenated cyanomethyl benzoate analogs (MW 175.18) that lack phasing utility. This scenario is directly supported by the physicochemical differentiation evidence in Section 3, Evidence Item 3.

HbF Inducer Hit‑Deconstruction and Fragment‑Based Optimization

Research groups pursuing phenotypic screening for fetal hemoglobin (HbF) de‑repression in sickle cell disease can use methyl 2‑bromo‑4‑(cyanomethyl)benzoate as a fragment‑like intermediate within the hit‑deconstruction workflow. The GSK‑led hit‑deconstruction study (Benowitz et al., Bioorg. Med. Chem. Lett. 2018) demonstrated that systematic deconstruction of a benzoxaborole‑containing screening hit led to fragment‑like carboxylic acid intermediates that were subsequently optimized to achieve approximately 100‑fold improvement in cellular potency [4]. This scenario is directly supported by the patent and literature evidence in Section 3, Evidence Item 4.

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